ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, featuring a benzofuran core with methoxy and amido substituents, makes it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as monoamine oxidase
Mode of Action
Compounds with similar structures have been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzofuran under the catalysis of palladium complexes . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amido group can produce amines.
Scientific Research Applications
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group and has similar biological activities.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a methoxyphenyl group and exhibits similar chemical reactivity.
Uniqueness
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is unique due to its specific combination of functional groups and the benzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-26(29)19-7-5-6-8-21(19)27-25(28)23-20-15-18(31-3)13-14-22(20)33-24(23)16-9-11-17(30-2)12-10-16/h5-15H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUMQCWSGPGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.